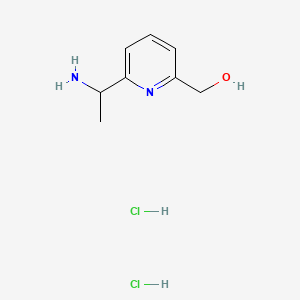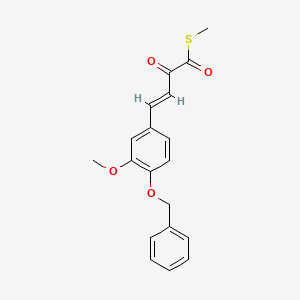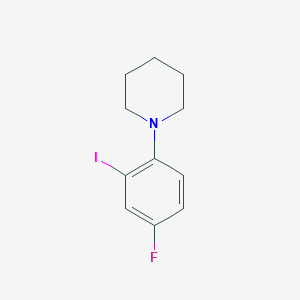
(6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O and a molecular weight of 225.12 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of (6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects and as a tool for understanding biochemical pathways . Industrial applications include its use in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of (6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(6-(1-Aminoethyl)pyridin-2-yl)methanol dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include other pyridine derivatives and aminoethyl-substituted molecules . These compounds may share some chemical properties but differ in their specific applications and effects .
Properties
Molecular Formula |
C8H14Cl2N2O |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
[6-(1-aminoethyl)pyridin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(9)8-4-2-3-7(5-11)10-8;;/h2-4,6,11H,5,9H2,1H3;2*1H |
InChI Key |
PEWFJPPLBGLPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=N1)CO)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)

![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)

![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)
![tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12515159.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12515162.png)

![[(2-Nitrophenyl)methylidene]aminourea](/img/structure/B12515169.png)
![Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-](/img/structure/B12515171.png)

![1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12515187.png)

![3-[(1E)-2-(pyrrolidin-1-yl)ethenyl]pyridine-2-carbonitrile](/img/structure/B12515191.png)
